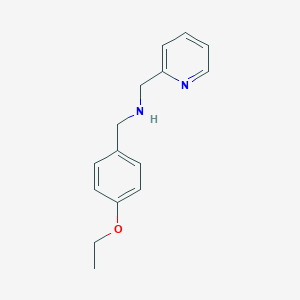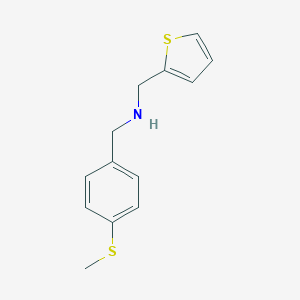![molecular formula C21H20N2O B315200 N-[4-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PHENYL]ACETAMIDE](/img/structure/B315200.png)
N-[4-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[([1,1’-biphenyl]-4-ylmethyl)amino]phenyl}acetamide is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a biphenyl group attached to an acetamide moiety through an amino linkage, which imparts specific chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[([1,1’-biphenyl]-4-ylmethyl)amino]phenyl}acetamide typically involves the reaction of 4-aminobiphenyl with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of N-{4-[([1,1’-biphenyl]-4-ylmethyl)amino]phenyl}acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-{4-[([1,1’-biphenyl]-4-ylmethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-{4-[([1,1’-biphenyl]-4-ylmethyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{4-[([1,1’-biphenyl]-4-ylmethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-{4-[([1,1’-biphenyl]-4-ylmethyl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: This compound has shown potential in reducing oxidative stress and inflammation.
N-(4-(2-(1,1’-Biphenyl)-4-yl-2-oxoethoxy)phenyl)acetamide: Known for its unique structural properties and applications in advanced materials.
The uniqueness of N-{4-[([1,1’-biphenyl]-4-ylmethyl)amino]phenyl}acetamide lies in its specific biphenyl-acetamide linkage, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[4-[(4-phenylphenyl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C21H20N2O/c1-16(24)23-21-13-11-20(12-14-21)22-15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h2-14,22H,15H2,1H3,(H,23,24) |
InChI Key |
WMOPMRPFUOXCDU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N'-[4-(methylsulfanyl)benzyl]propane-1,3-diamine](/img/structure/B315119.png)


![N,N-dimethyl-N'-[4-(methylsulfanyl)benzyl]propane-1,3-diamine](/img/structure/B315132.png)




![N-(1-ethyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine](/img/structure/B315141.png)
![4-fluoro-N-[4-(methylsulfanyl)benzyl]aniline](/img/structure/B315144.png)
![N-(2-chlorobenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B315145.png)



